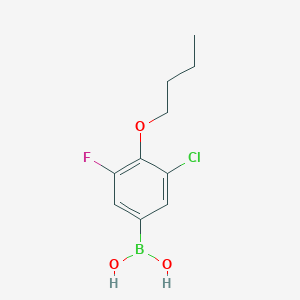

4-Butoxy-3-chloro-5-fluorophenylboronic acid

Description

Properties

IUPAC Name |

(4-butoxy-3-chloro-5-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClFO3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRLALPWGKYOSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-chloro-5-fluorophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the Miyaura borylation, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-chloro-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products Formed

Biaryls: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Aromatics: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Butoxy-3-chloro-5-fluorophenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-chloro-5-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronate ester, and finally reductive elimination to form the coupled product .

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

Key Insight: Alkoxy groups (butoxy vs. benzyloxy) influence solubility and steric effects. Butoxy’s linear chain improves solubility in non-polar solvents compared to benzyloxy’s aromatic bulk .

Halogenated Analogs

Key Insight : Chloro and fluoro substituents direct coupling reactions ortho/para to themselves. The trifluoromethyl group in analogs increases electron deficiency, accelerating oxidative addition in palladium-catalyzed reactions .

Carboxy and Formyl-Substituted Analogs

Key Insight : Carboxy and formyl groups enhance solubility in aqueous media but may deprotonate under basic conditions, altering reactivity .

Structural Isomers and Positional Effects

Key Insight : Positional isomerism significantly impacts regioselectivity. Symmetric substitution in the target compound simplifies purification in symmetrical couplings .

Biological Activity

4-Butoxy-3-chloro-5-fluorophenylboronic acid is an organoboron compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound can be characterized by its unique structure, which includes a boronic acid functional group that allows for reversible covalent bonding with diols. This property is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that boronic acids can act as enzyme inhibitors, particularly in pathways related to cancer and diabetes .

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of phosphodiesterase enzymes, which are involved in cellular signaling pathways. Studies report IC50 values indicating its potency against specific targets, suggesting significant therapeutic potential .

- Molecular Interactions: The presence of fluorine and chlorine atoms enhances the lipophilicity and binding affinity of the compound, facilitating better interaction with biological membranes and targets .

Case Studies

- PDE Inhibition Study: In a study evaluating various derivatives of boronic acids, this compound was tested for its inhibitory effects on human recombinant PDE2A and PDE10A proteins. The results indicated that while it exhibited moderate potency, it demonstrated a favorable selectivity profile compared to other tested compounds .

- Metabolic Stability Assessment: The compound's metabolic stability was assessed in vitro using phosphate-buffered saline (PBS) and pig plasma. Results showed that the compound remained stable under these conditions, indicating potential for further development as a therapeutic agent .

Table 1: Biological Activity Summary

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| PDE2A Inhibition | 10.5 | Human recombinant PDE2A | |

| PDE10A Inhibition | 15.0 | Human recombinant PDE10A | |

| Lipophilicity (LogD) | 3.37 | - |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boronic acid + butoxy + chloro + fluoro | Moderate PDE inhibition |

| 4-Fluorophenylboronic acid | Fluorine substitution on phenyl | High reactivity in cross-coupling |

| 2-(Benzylamino)phenylboronic acid | Amino group on phenyl | Strong enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.